H-GLY-PHE-GLY-ALDEHYDE SEMICARBAZONE ACETATE SALT H-GLY-PHE-GLY-ALDEHYDE SEMICARBAZONE ACETATE SALT
Brand Name: Vulcanchem
CAS No.: 102579-48-6
VCID: VC0012075
InChI: InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N
Molecular Formula: C16H24N6O5
Molecular Weight: 320.35 g/mol

H-GLY-PHE-GLY-ALDEHYDE SEMICARBAZONE ACETATE SALT

CAS No.: 102579-48-6

Main Products

VCID: VC0012075

Molecular Formula: C16H24N6O5

Molecular Weight: 320.35 g/mol

H-GLY-PHE-GLY-ALDEHYDE SEMICARBAZONE ACETATE SALT - 102579-48-6

CAS No. 102579-48-6
Product Name H-GLY-PHE-GLY-ALDEHYDE SEMICARBAZONE ACETATE SALT
Molecular Formula C16H24N6O5
Molecular Weight 320.35 g/mol
IUPAC Name (2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide
Standard InChI InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1
Standard InChIKey ZNIYCCLYIQNYLQ-TUVHXFJTSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N
SMILES C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N
Synonyms Gly-Phe-Gly-Sc
glycyl-phenylalanyl-glycine-semicarbazone
glycyl-phenylalanyl-glycylsemicarbazone
PubChem Compound 128119
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator